molecular formula C20H28O6 B1227945 Rubescensin A CAS No. 28957-10-0

Rubescensin A

Cat. No. B1227945
CAS RN: 28957-10-0
M. Wt: 364.4 g/mol
InChI Key: SDHTXBWLVGWJFT-UHFFFAOYSA-N
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Description

Rubescensin A is a diterpene originally found in Rabdosia . It may exhibit anticancer potential . It is derived from the whole grass of the genus Fructus Lamiaceae (Rabdosia rubescens) .


Synthesis Analysis

An effective two-step transformation of oridonin to 15,16-seco-ent-kaurane skeleton has been reported . This process also achieved the conversion of one intermediate to natural product rubescensin S and revised its structure as a 13S configuration .


Molecular Structure Analysis

Rubescensin A is a diterpene with the molecular formula C20H28O6 . It has a unique 15,16-seco-ent-kaurane skeleton .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Rubescensin A include a two-step transformation of oridonin to a 15,16-seco-ent-kaurane skeleton . This transformation leads to the creation of an intermediate that is then converted to Rubescensin S .


Physical And Chemical Properties Analysis

Rubescensin A is a pale yellow needle crystal . It has a molecular weight of 364.44, a density of 1.42±0.1 g/cm3, a melting point of 248-250°C, a boiling point of 599.8±50.0 °C, and a flash point of 215°C . It is slightly soluble in water and soluble in methanol, ethyl acetate, and acetone .

Scientific Research Applications

Anti-Tumor Activity

Rubescensin A, an active ingredient in medicinal plants, exhibits significant anti-tumor properties. Studies have focused on its chemical composition, pharmacological effects, and molecular mechanisms in combating tumors. Rubescensin A has been found effective against various cancer cell lines, including leukemia and other human cancer cells, suggesting its potential in cancer therapy (Liu Xin, 2009); (Q. Han, Rong-Tao Li, Ji-xia Zhang, Han-Dong Sun, 2004); (Sun Long-ru, 2008); (X. T. Li, C. Lin, P. Y. Li, T. M. Zhang, 1985).

Pharmacological Research

Rubescensin A is a subject of extensive pharmacological research due to its multiple therapeutic actions, including its anti-cancer activities. The ongoing research explores its extraction, separation, pharmacological action, pharmaceutical preparation, and pharmacokinetics, underlining its medicinal value (Sun Long-ru, 2008).

Ethnopharmacological Relevance

Rubescensin A, derived from plants like Vismia rubescens, is used in traditional medicine across several African countries. It's utilized for treating microbial infections, skin diseases, diarrhea, and venereal diseases. This highlights its significance in ethnopharmacology and potential for treating various ailments (J. Tamokou, M. F. Tala, H. K. Wabo, J. Kuiaté, P. Tane, 2009).

Antithrombotic Properties

Rubescensin A has shown promising results in antithrombotic medicine. Studies indicate its effectiveness in inhibiting platelet aggregation and potential use in preventing thrombosis. This expands its therapeutic applications beyond oncology (Yuji Wang, J.I.S. Tang, Haimei Zhu, Xueyun Jiang, Jiawang Liu, Wenyun Xu, Haiping Ma, Qiqi Feng, Jianhui Wu, Ming Zhao, Shiqi Peng, 2015).

Nanoparticle Formulation Research

There's ongoing research into the formulation of nanoparticles containing Rubescensin A. This focuses on improving its water solubility and bioavailability for enhanced clinical application, particularly in cancer therapy (Wang Yi-tao, 2011).

Safety And Hazards

Rubescensin A is classified as harmful (Xn) according to hazard symbols . It has limited evidence of a carcinogenic effect (Risk Code: 40) . Safety measures include wearing suitable protective clothing and gloves and avoiding contact with skin and eyes .

properties

IUPAC Name

9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O6/c1-9-10-4-5-11-18-8-26-20(25,19(11,14(9)22)15(10)23)16(24)13(18)17(2,3)7-6-12(18)21/h10-13,15-16,21,23-25H,1,4-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHTXBWLVGWJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10,15,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one

CAS RN

28957-04-2
Record name Oridonin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
J Han, M Ye, H Chen, S Dai, D Guo - Chromatographia, 2005 - Springer
… The fragmentation pathway of rubescensin A (oridonin) and rubescensin B (ponicidin) in an electrospray ion trap mass spectrometer was also investigated. A total of 10 compounds, …
Number of citations: 23 link.springer.com
Y Zhang, S Xiao, L Sun, Z Ge, F Fang, W Zhang… - Analytica chimica …, 2013 - Elsevier
… validated by testing radical scavenging capability of a mixture of seven known compounds (rutin, dihydroquercetin, salvianolic acid A, salvianolic acid B, glycyrrhizic acid, rubescensin A …
Number of citations: 33 www.sciencedirect.com
L Jixue, Y Lijia, L Yanjie, L Jicheng… - Henan Journal of …, 2005 - europepmc.org
… Liquid chromatography and recrystallization were used to obtain the monomer of rubescensin A. monomer of rubescensin A was obtained by using determinate ratio of organic regents …
Number of citations: 0 europepmc.org
JJ Yu, E Reed - Oncology Reports, 1995 - spandidos-publications.com
… Li XT, Lin C, Li PY and Zhang TM: Comparative study on the sensitivities of seven human cancer cell lines to rubescensin A. Acta Pharmaceutica Sinica 20: 243-246, 1985. 24. …
Number of citations: 4 www.spandidos-publications.com
A Amethystoidin - Progress in the Chemist.., of Organic Natural Products - Springer
… III Retro-Dieckmann reaction 106, 130 Rhamnopyranose 26 Rhamnose 22, 53 Rhamnosides 26, 29 Rhamnosylation 27 Rhetsine 188, 190 Rhetsinine 189, 190 Rubescensin A 98 …
Number of citations: 0 link.springer.com
B Wang, W Zhou, H Zhang, W Wang, B Zhang… - Journal of …, 2023 - Elsevier
… Triterpenoids and rubescensin A are the main compounds affecting in the TLR signaling pathway (Fig. 4). It is worthy to be noticed that, triterpenoids are the only compounds type that …
Number of citations: 7 www.sciencedirect.com
Y Sun, JH Liu, L Jin, YX Sui… - Asian Pacific Journal …, 2015 - pdfs.semanticscholar.org
The purpose of the study was to determine the effects of autophagy related gene Beclin1 at different levels of expression on the sensitivity of cisplatin-resistant ovarian cancer cells (…
Number of citations: 25 pdfs.semanticscholar.org
S Han‐Dong, L Zhong‐Wen, F Jian… - Acta Chimica Sinica …, 1985 - Wiley Online Library
… We have isolated and identified rubescensin A (=oridonin),3 rubescensin B (=p~nicidin),~ rubescensin C 5 rubescensin D,6 and ludongnin' from different areas in Henan. The present …
Number of citations: 0 onlinelibrary.wiley.com
PT Puno - Natural Products and Bioprospecting, 2018 - Springer
… In 1976, rubescensin A (oridonin, or Ori) and ponicidin were identified by Han-Dong Sun, et al., and were proven to be the chemical constituent responsible for the bioactivity against …
Number of citations: 4 link.springer.com
Z Sun, Z Huang, DD Zhang - PloS one, 2009 - journals.plos.org
… Oridonin (Orid, also known as rubescensin A) was purchased from LKT Laboratories (St. Paul, MN). 15-Deoxy-Δ-12, 14-prostaglandin J2 (PGJ2) was a kind gift from Dr. …
Number of citations: 372 journals.plos.org

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